An In-depth Technical Guide to 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, allows it to function as a bioisostere, often leading to improved metabolic stability, solubility, and kinase binding affinity. The strategic introduction of a nitrogen atom in the six-membered ring modifies the electron distribution and hydrogen bonding capabilities of the molecule, offering a nuanced approach to modulating target engagement. This guide focuses on a specific, functionally rich derivative, 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and other therapeutic areas.[1][2][3]
Molecular Structure and Chemical Identity
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a halogenated and alkylated derivative of the 7-azaindole core. The presence of the bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[4] The isopropyl group at the 3-position serves to probe and occupy specific hydrophobic pockets within the ATP-binding sites of various kinases, often contributing to enhanced potency and selectivity.
| Identifier | Value |
| IUPAC Name | 5-bromo-3-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine[5] |
| CAS Number | 1256819-54-1[5] |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| SMILES | CC(C)C1=CNC2=C1C=C(C=N2)Br[5] |
| InChI Key | IXAPSKJAKDXZQR-UHFFFAOYSA-N[5] |
Physicochemical Properties
Detailed experimental data for the physical properties of 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine are not extensively reported in peer-reviewed literature. However, information from commercial suppliers and analogous compounds allows for a reliable estimation.
| Property | Value/Description | Source |
| Physical Form | Pale-yellow solid | |
| Purity | Typically >95% | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not applicable (solid at room temperature). | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide. |
Spectroscopic Characterization: A Predictive Analysis
While experimentally obtained spectra for 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine are not publicly available, a predictive analysis based on the known spectra of its parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and the principles of NMR spectroscopy provides a valuable reference for researchers.
¹H NMR Spectroscopy (Predicted)
The introduction of the isopropyl group at the C3 position will significantly alter the proton NMR spectrum compared to the parent 5-bromo-7-azaindole.
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Isopropyl Protons: A doublet at approximately 1.3-1.4 ppm (6H) corresponding to the two methyl groups, and a septet at approximately 3.1-3.3 ppm (1H) for the methine proton.
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Aromatic Protons: The C2-H proton will likely appear as a singlet around 7.5-7.6 ppm. The C4-H and C6-H protons on the pyridine ring will appear as doublets in the downfield region, likely between 8.0 and 8.5 ppm.
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N-H Proton: A broad singlet, typically downfield (>11 ppm), corresponding to the pyrrole N-H.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will reflect the substitution pattern, with the isopropyl carbons appearing in the aliphatic region and the aromatic carbons in the downfield region.
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Isopropyl Carbons: The methyl carbons are expected around 22-24 ppm, and the methine carbon around 28-30 ppm.
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Aromatic Carbons: The carbon atoms of the pyrrolo-pyridine core will appear in the range of approximately 100-155 ppm. The C5 carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: A Plausible Approach
Part 1: Synthesis of 3-isopropyl-1H-pyrrolo[2,3-b]pyridine
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Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq). The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). 3-Methyl-1-butyne (1.2 eq) is then added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
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Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
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Base-mediated Cyclization: The isolated 2-amino-3-(3-methylbut-1-yn-1-yl)pyridine (1.0 eq) is dissolved in an anhydrous solvent such as DMF or NMP. A strong base, such as potassium tert-butoxide (2.0 eq), is added portion-wise at room temperature. The reaction is then heated to 80-120 °C and stirred until the starting material is consumed.
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Work-up and Purification: The reaction is cooled to room temperature and quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated. The resulting crude 3-isopropyl-1H-pyrrolo[2,3-b]pyridine is purified by column chromatography.
Part 2: Regioselective Bromination
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Bromination Reaction: 3-isopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in a polar aprotic solvent such as DMF. The solution is cooled to 0 °C, and N-bromosuccinimide (NBS) (1.05 eq) is added in portions. The reaction is stirred at 0 °C and allowed to warm to room temperature. The reaction progress is monitored by TLC or LC-MS.
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Work-up and Final Purification: Once the reaction is complete, the mixture is poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product, 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine, is purified by column chromatography or recrystallization to afford the final product as a pale-yellow solid.
Applications in Drug Discovery and Development
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. The strategic placement of substituents at the 3- and 5-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Role as a Kinase Inhibitor Intermediate
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is an ideal intermediate for the synthesis of a library of potential kinase inhibitors. The isopropyl group at the 3-position can occupy a hydrophobic region of the kinase ATP-binding site, while the bromine at the 5-position serves as a versatile attachment point for various moieties that can interact with the solvent-exposed region of the kinase, often improving selectivity and physical properties.
Caption: Application of the title compound in a drug discovery workflow.
This compound and its derivatives have potential applications in targeting a range of kinases implicated in cancer and other diseases, including:
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Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. The 7-azaindole scaffold is a known core for potent FGFR inhibitors.[1][3]
-
Tropomyosin-related Kinases (Trks): Trk kinases are targets in the treatment of certain cancers. 3,5-disubstituted 7-azaindoles have been investigated as Trk inhibitors.[4]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a target for the treatment of neurodegenerative diseases like Alzheimer's. Pyrrolo[2,3-b]pyridine derivatives have shown promise as GSK-3β inhibitors.[6][7]
Safety and Handling
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical that should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is classified with the following hazard statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a strategically important building block for the synthesis of novel, targeted therapeutics. Its combination of a biologically relevant 7-azaindole core, a hydrophobic isopropyl group for deep pocket binding, and a synthetically versatile bromine handle makes it a valuable asset in modern drug discovery. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic approach, and its significant potential in the development of next-generation kinase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors.
- Li, X., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Liu, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Liu, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
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NextSDS. (n.d.). 5-Bromo-3-Isopropyl-1H-Pyrrolo[2,3-B]Pyridine. Retrieved from [Link]
- Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
- Wang, L., et al. (2012). Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities. Journal of Medicinal Chemistry.
- Wockel, S., et al. (2014). PESTICIDALLY ACTIVE HETEROCYCLIC DERIVATIVES WITH SULPHUR CONTAINING SUBSTITUENTS.
- Zhang, Y., et al. (2013). Synthesis of pyrrolo [2, 3 - b] pyridines.
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